Methylation Pattern and Linker Geometry: Conformational and Solid-State Differentiation from the 5,6-Dimethyl-Methylene Analog
The target compound features a single 5-methyl substituent on the benzimidazole core and an ethylene (–CH2CH2–) linker to the N1-pyridinyl group. The closest structurally characterized analog, 5,6-dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, bears an additional 6-methyl group and a shorter methylene (–CH2–) linker. X-ray crystallography and DFT calculations on this analog (same molecular formula C20H18N4) demonstrate that such seemingly minor structural differences produce three distinct polymorphs with relative conformational energies spanning 10.6 kJ mol⁻¹ (form (1) < (2) < (3)) and C—H···N intermolecular interaction energies ranging from −11.2 to −14.4 kJ mol⁻¹ across six classified interaction types [1]. The target compound's reduced methylation (5-methyl only) and extended ethylene linker are predicted to alter both the accessible conformational landscape and the Hirshfeld surface interaction profile compared to the 5,6-dimethyl-methylene analog, directly impacting crystallinity, solubility, and solid-form stability.
| Evidence Dimension | Relative conformational energy spread across polymorphs |
|---|---|
| Target Compound Data | Not experimentally determined; predicted to differ from analog based on reduced methylation and extended linker |
| Comparator Or Baseline | 5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole: 3 polymorphs, ΔE = 10.6 kJ mol⁻¹; C—H···N interaction energies −11.2 to −14.4 kJ mol⁻¹ |
| Quantified Difference | Qualitative prediction of altered conformational landscape; quantitative polymorph data for target compound not yet reported |
| Conditions | X-ray crystallography (C2/c, Pnma, P-1 space groups); DFT calculations at the reported level of theory |
Why This Matters
For solid-form screening and formulation development, the methylation pattern and linker length directly control polymorphic outcomes, which govern dissolution rate, bioavailability, and manufacturing consistency.
- [1] Geiger DK, DeStefano MR. Conformational differences and intermolecular C—H···N interactions in three polymorphs of a bis(pyridinyl)-substituted benzimidazole. Acta Crystallographica Section C: Structural Chemistry. 2016;72(Pt 11):867-874. doi:10.1107/S2053229616015837. View Source
